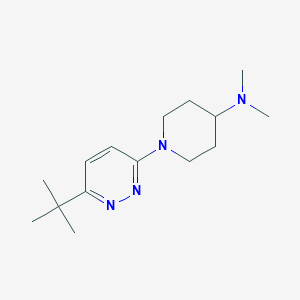![molecular formula C16H21N3 B12263920 2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12263920.png)
2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole is a heterocyclic compound that contains both an imidazole ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the 2-Methylphenyl Group: This step involves the alkylation of the azetidine ring with 2-methylbenzyl chloride in the presence of a base.
Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate with formamide or other suitable reagents to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infections.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure may be exploited in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azetidine and imidazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-imidazole: Lacks the azetidine ring, making it less versatile in terms of chemical reactivity.
1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, which may alter its biological activity and chemical properties.
Uniqueness
The presence of both the azetidine and imidazole rings in 2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole makes it unique. This dual-ring system can provide a combination of chemical reactivity and biological activity that is not found in simpler compounds.
Properties
Molecular Formula |
C16H21N3 |
|---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
2-methyl-1-[[1-[(2-methylphenyl)methyl]azetidin-3-yl]methyl]imidazole |
InChI |
InChI=1S/C16H21N3/c1-13-5-3-4-6-16(13)12-18-9-15(10-18)11-19-8-7-17-14(19)2/h3-8,15H,9-12H2,1-2H3 |
InChI Key |
LKPWMBHKTZQKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(C2)CN3C=CN=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12263845.png)
![1-(Cyclopropanesulfonyl)-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B12263846.png)
![1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12263848.png)
![4-({1-[(2,6-Difluorophenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12263857.png)
![5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12263859.png)
![4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B12263865.png)
![3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine](/img/structure/B12263869.png)
![4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263870.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12263873.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12263878.png)
![3,4-Dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12263888.png)
![4-[5-(2-Difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-methylpyrimidine](/img/structure/B12263889.png)
![4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263900.png)
